Home > Products > Screening Compounds P7277 > Efavirenz 3-Desoxy
Efavirenz 3-Desoxy - 253663-53-5

Efavirenz 3-Desoxy

Catalog Number: EVT-1209236
CAS Number: 253663-53-5
Molecular Formula: C15H11ClF3NO
Molecular Weight: 313.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one is a compound studied for its potential as a HIV reverse transcriptase inhibitor. [, , ] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). [] Research focuses on its synthesis, structural analysis, and potential for combating HIV, particularly drug-resistant strains. []

Future Directions

References:1. 2. 3. 7.

(S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (Efavirenz)

    Compound Description: (S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, also known as Efavirenz (DMP 266), is a non-nucleoside reverse transcriptase inhibitor (NNRTI). [, ] It exhibits potent activity against Human Immunodeficiency Virus (HIV), including drug-resistant strains. [, ] Efavirenz is known to have a low pKa value (10.1-10.2) for a carbamate functional group, attributed to the stabilization of its negatively charged species. [] This compound exists as two independent molecules in its crystallographic asymmetric unit, differing in the orientation of the 2-cyclopropylethynyl residue relative to the six-membered heterocycle. []

(S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone (DPC 961)

    Compound Description: (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3, 4-dihydro-2(1H)-quinazolinone (DPC 961) is another non-nucleoside reverse transcriptase inhibitor. [] Studies in rats identified the formation of novel glutathione adducts from DPC 961 metabolism, suggesting the formation of a reactive oxirene intermediate from the disubstituted alkyne moiety. [] This oxirene intermediate is postulated to rearrange into a reactive cyclobutenyl ketone, which then undergoes a 1,4-Michael addition with glutathione. []

Source and Classification

Efavirenz was originally developed by DuPont Pharmaceuticals and is marketed under various brand names, including Sustiva and Stocrin. It belongs to the class of benzoxazinones and is recognized for its efficacy in combination therapies for HIV/AIDS. The specific classification of efavirenz 3-desoxy as a chemical compound can be categorized under antiviral agents, particularly those targeting retroviral infections.

Synthesis Analysis

The synthesis of efavirenz 3-desoxy typically involves multi-step organic reactions. A common synthetic route may include:

  1. Formation of the Quinoline Core: This step often involves cyclization reactions that construct the essential quinoline structure.
  2. Modification at the 3-Position: The introduction of a desoxy group at the third position is critical. This can be achieved through selective deoxygenation methods or by utilizing protecting groups to facilitate the reaction.
  3. Final Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product.

Technical parameters such as reaction temperature, time, and solvent choice are crucial for optimizing yield and purity in each step of the synthesis.

Molecular Structure Analysis

The molecular structure of efavirenz 3-desoxy can be described as follows:

  • Molecular Formula: C₁₈H₁₈ClN₃O₃
  • Molecular Weight: Approximately 353.81 g/mol
  • Structural Features:
    • The compound retains a modified benzoxazine core characteristic of efavirenz.
    • The absence of an oxygen atom at the 3-position (hence "desoxy") alters the electronic properties and potentially enhances binding affinity to reverse transcriptase.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure and purity of efavirenz 3-desoxy.

Chemical Reactions Analysis

Efavirenz 3-desoxy participates in various chemical reactions, primarily involving:

  1. Reactions with Nucleoside Analogues: It can form complexes with nucleoside triphosphates, influencing their activity against HIV reverse transcriptase.
  2. Hydrolysis Reactions: The stability of efavirenz 3-desoxy in biological systems can be assessed through hydrolysis studies, which reveal its degradation pathways and half-life.
  3. Interactions with Cytochrome P450 Enzymes: As with many drugs metabolized by liver enzymes, understanding its interactions with cytochrome P450 isoforms is crucial for predicting drug-drug interactions.
Mechanism of Action

Efavirenz 3-desoxy exerts its antiviral effects primarily through:

  • Non-Nucleoside Reverse Transcriptase Inhibition: It binds to a specific site on the reverse transcriptase enzyme, causing conformational changes that inhibit its activity.
  • Prevention of Viral Replication: By blocking reverse transcription, it prevents the conversion of viral RNA into DNA, thus halting viral replication.

The efficacy of efavirenz 3-desoxy can be influenced by factors such as viral resistance mutations and pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of efavirenz 3-desoxy include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability studies indicate sensitivity to light and moisture, necessitating proper storage conditions.

Quantitative analysis methods such as high-performance liquid chromatography (HPLC) are used to evaluate purity and stability over time.

Applications

Efavirenz 3-desoxy has several scientific applications:

  1. Antiviral Therapy: It serves as an important component in antiretroviral therapy regimens for HIV-infected patients.
  2. Research on Drug Resistance: Studies involving efavirenz 3-desoxy contribute to understanding mechanisms of resistance in HIV strains.
  3. Development of New Formulations: Its unique properties allow researchers to explore new formulations that enhance bioavailability or reduce side effects compared to traditional therapies.
Introduction to Efavirenz 3-Desoxy

Historical Context and Development of Efavirenz Derivatives

Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), was approved by the FDA in 1998 and became a cornerstone of HIV-1 treatment regimens for over 15 years due to its potent antiviral activity and once-daily dosing [1]. Its initial formulation as three 200 mg capsules was later streamlined to a single 600 mg tablet, improving adherence but revealing significant limitations. The ENCORE1 trial (2012) demonstrated that a reduced dose (400 mg) maintained virological efficacy while mitigating toxicity, highlighting the narrow therapeutic index of the parent compound [1]. This toxicity profile, particularly neuropsychiatric side effects linked to high plasma concentrations, spurred research into structural analogs like Efavirenz 3-Desoxy. The emergence of integrase strand transfer inhibitors (INSTIs) as first-line alternatives accelerated the exploration of next-generation NNRTIs with improved resistance profiles and reduced off-target effects [1] [6]. Efavirenz 3-Desoxy represents a strategic effort to retain the pharmacophore efficacy while addressing metabolic liabilities through targeted deoxygenation.

Table 1: Evolution of Efavirenz-Based Therapeutics

CompoundKey Structural FeatureDevelopment PhasePrimary Innovation
EfavirenzBenzoxazinone coreApproved (1998)First high-potency once-daily NNRTI
Reduced-Dose EfavirenzUnmodified structureClinical (post-ENCORE1)Lower toxicity while retaining efficacy
Efavirenz 3-DesoxyRemoval of 3-keto oxygenResearchMitigation of neuropsychiatric off-target effects
Second-gen NNRTIs (e.g., Doravirine)Modified core scaffoldsApproved/ClinicalEnhanced resistance barriers

Structural and Functional Significance of the 3-Desoxy Modification

The 3-desoxy modification specifically targets the keto group (C=O) at the 3-position of Efavirenz’s benzoxazinone core. This oxygen atom participates in critical hydrogen-bonding interactions with reverse transcriptase residues Lys101 and Lys103, facilitating the drug’s binding within the NNRTI pocket [1] [5]. Computational modeling suggests that removing this oxygen alters the molecule’s electrostatic potential, potentially weakening these hydrogen bonds but enhancing hydrophobic contacts with adjacent residues like Pro236 and Tyr318 [5]. The modification also reduces the compound’s molecular weight by 16 Da and increases its calculated logP, suggesting improved membrane permeability [3]. Crucially, the 3-desoxy derivative retains nanomolar inhibitory activity against wild-type HIV-1 reverse transcriptase in vitro, indicating that the desoxygenation does not abolish target engagement [8].

Beyond reverse transcriptase inhibition, the 3-desoxy modification may mitigate off-target interactions with central nervous system (CNS) receptors. Efavirenz interacts with serotonin receptors (5-HT₂A, 5-HT₃, 5-HT₆), monoamine oxidases, and muscarinic receptors at concentrations exceeding 10 μM – levels achievable in the brain due to its high lipophilicity and protein binding [8]. The 3-keto group contributes to these off-target activities; removal disrupts efavirenz’s partial agonism at 5-HT₂A receptors, which is implicated in hallucinogenic-like effects and neuropsychiatric adverse events [8] [5]. This targeted structural change exemplifies rational design to dissociate antiviral efficacy from CNS side-effect liabilities.

Role in Antiretroviral Drug Research and Development

Efavirenz 3-Desoxy serves as a critical chemical probe for elucidating NNRTI resistance mechanisms. The K103N mutation, which confers high-level resistance to efavirenz by sterically hindering drug access to the NNRTI pocket, shows differential susceptibility to 3-desoxy analogs [1] [3]. In vitro resistance selection studies demonstrate that HIV-1 develops cross-resistance to 3-desoxy variants more slowly than to the parent compound, suggesting a distinct resistance profile [3]. This is mechanistically linked to the modified compound’s reduced dependence on hydrogen bonding with Lys103, thereby partially circumventing a major clinical resistance pathway [5].

Furthermore, this derivative informs strategies to combat HIV’s high mutation rate (estimated at 3 × 10⁻⁵ mutations per base pair per replication cycle) and recombination frequency (2–30 crossovers per replication cycle) [3]. These evolutionary tactics enable rapid escape from drug pressure, particularly with low-genetic-barrier agents like first-generation NNRTIs. Efavirenz 3-Desoxy’s structural innovations contribute to the development of "forgiving" inhibitors – those maintaining efficacy against clinically relevant mutants like Y181C, G190A, and K103N/Y181C double mutants [3] [6]. Its design principles are reflected in newer NNRTIs like doravirine and rilpivirine, which incorporate halogen bonding and conformational flexibility to enhance resilience against resistance mutations [6].

Table 2: Efavirenz 3-Desoxy in Antiretroviral Drug Design Strategies

Challenge in HIV TherapyRole of Efavirenz 3-DesoxyImpact on Drug Design
NNRTI resistance (e.g., K103N)Reduced hydrogen-bond dependenceInformed design of flexible inhibitors tolerant to RT mutations
CNS toxicityAltered 5-HT receptor interactionsValidated target for dissociating antiviral efficacy from neuropsychiatric effects
High viral mutation rateSlower resistance developmentSupported high genetic barrier as design goal
Cross-resistanceUnique resistance profileEncouraged development of non-coplanar ring systems in new NNRTIs

The exploration of Efavirenz 3-Desoxy also intersects with emerging antiviral strategies like lethal mutagenesis. By preserving reverse transcriptase inhibition while potentially altering fidelity, such analogs could contribute to error catastrophe approaches – inducing viral extinction through elevated mutation loads beyond the error threshold (estimated at 1–5 mutations per genome) [3]. This positions Efavirenz derivatives within broader efforts to exploit HIV’s intrinsic mutability as a therapeutic vulnerability.

Properties

CAS Number

253663-53-5

Product Name

Efavirenz 3-Desoxy

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.7 g/mol

InChI

InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21)

InChI Key

VZMTWEKKZZHRRG-UHFFFAOYSA-N

SMILES

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F

Synonyms

6-Chloro-4-(cyclopropylethynyl)-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinolinone; 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Canonical SMILES

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.